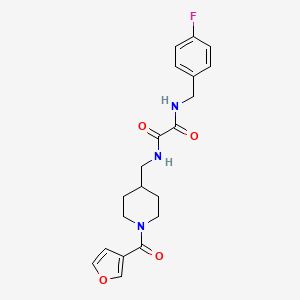

N1-(4-fluorobenzyl)-N2-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)oxalamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N1-(4-fluorobenzyl)-N2-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)oxalamide, also known as FPOP, is a small molecule that has gained significant attention in the field of chemical biology. FPOP is a photo-oxidative labeling reagent that is used to study protein structure and dynamics.

Scientific Research Applications

Role in Modulating Compulsive Behavior

Compounds structurally related to N1-(4-fluorobenzyl)-N2-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)oxalamide have been investigated for their role in modulating compulsive behavior, particularly in the context of feeding and eating disorders. A study by Piccoli et al. (2012) explored the effects of certain orexin receptor antagonists on compulsive food consumption in a model of binge eating in female rats. This research highlights the therapeutic potential of these compounds in treating disorders characterized by compulsive consumption behaviors Piccoli et al., 2012.

Radiosynthesis for Imaging Applications

Another application is in the field of imaging, where derivatives of similar compounds have been radiosynthesized for use in positron emission tomography (PET) imaging. Labas et al. (2009) described the synthesis of a NR2B-selective NMDA receptor antagonist labeled with carbon-11, aimed at in vivo imaging of the NR2B NMDA receptor system Labas et al., 2009.

Inhibition of Corrosion

Research by Kaya et al. (2016) investigated the adsorption and corrosion inhibition properties of certain piperidine derivatives on iron. These studies are essential in materials science, offering insights into the protection of metals against corrosion. The findings suggest that these compounds could be effective in preventing corrosion, which has significant industrial applications Kaya et al., 2016.

Catalytic Activity in Chemical Reactions

Compounds within this chemical family have also been explored for their role in enhancing catalytic activity in chemical reactions. Bhunia et al. (2017) reported that N,N'-bis(furan-2-ylmethyl)oxalamide, a related compound, is effective in promoting Cu-catalyzed N-arylation of anilines and cyclic secondary amines. This research underscores the utility of these compounds in facilitating complex chemical syntheses, which can have various pharmaceutical and industrial applications Bhunia et al., 2017.

properties

IUPAC Name |

N'-[(4-fluorophenyl)methyl]-N-[[1-(furan-3-carbonyl)piperidin-4-yl]methyl]oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22FN3O4/c21-17-3-1-14(2-4-17)11-22-18(25)19(26)23-12-15-5-8-24(9-6-15)20(27)16-7-10-28-13-16/h1-4,7,10,13,15H,5-6,8-9,11-12H2,(H,22,25)(H,23,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUQVJIGAWFXKNC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CNC(=O)C(=O)NCC2=CC=C(C=C2)F)C(=O)C3=COC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22FN3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamide hydrochloride](/img/structure/B2586474.png)

![1-{Imidazo[2,1-b][1,3]thiazol-5-yl}ethan-1-one](/img/structure/B2586475.png)

![ethyl 2-[(2Z)-8-methoxy-2-{[3-(trifluoromethyl)phenyl]imino}-2H-chromene-3-amido]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2586476.png)

![1-[3-(2-Pyrazinyl)-1H-1,2,4-triazol-5-yl]methanamine dihydrochloride hydrate](/img/structure/B2586479.png)

![2-[(2-chlorobenzyl)sulfanyl]-3H-indol-3-one N-(2,4,6-trichlorophenyl)hydrazone](/img/structure/B2586480.png)

![N-(benzo[d][1,3]dioxol-5-yl)-3-(4-methoxybenzamido)benzofuran-2-carboxamide](/img/structure/B2586486.png)

![2-methyl-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)thiazole-4-carboxamide](/img/structure/B2586487.png)

![2-((3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(3-fluorophenyl)acetamide](/img/structure/B2586488.png)

![2-(5,6-Dimethylpyrimidin-4-yl)-N-phenyl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole-5-carboxamide](/img/structure/B2586489.png)